molecular formula C10H22N2O2S B1473651 [trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine CAS No. 917872-20-9

[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine

Cat. No. B1473651
M. Wt: 234.36 g/mol
InChI Key: PLLFTCPZXGTOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .


Molecular Structure Analysis

The molecular formula of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is white in color and can take the form of crystals, powder, or crystalline powder . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and is very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-8(2)15(13,14)12-10-5-3-9(7-11)4-6-10/h8-10,12H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLFTCPZXGTOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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